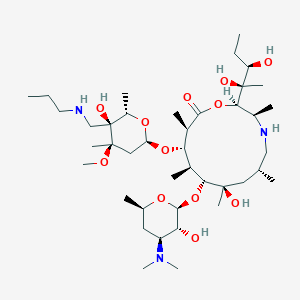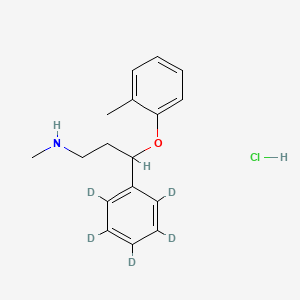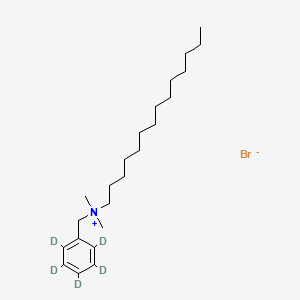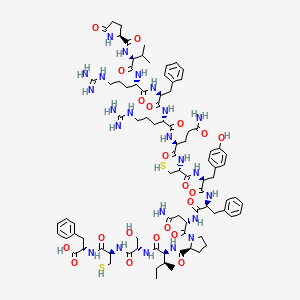![molecular formula C11H20N2 B591148 3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI) CAS No. 135308-70-2](/img/new.no-structure.jpg)
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI) is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework, which includes a nitrogen atom integrated into the tricyclic system. The presence of the butanamine side chain further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.2.1.02,4]octane-3-butanamine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor containing the necessary carbon and nitrogen atoms. This can be achieved through a series of reactions including nucleophilic substitution, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The nitrogen atom and the butanamine side chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Applications De Recherche Scientifique
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Azatricyclo[3.2.1.02,4]octane-3-butanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The rigid tricyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The butanamine side chain may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxatricyclo[3.2.1.02,4]octane: Similar tricyclic structure but with an oxygen atom instead of nitrogen.
Norbornane derivatives: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine is unique due to the presence of the nitrogen atom in the tricyclic system and the butanamine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
135308-70-2 |
|---|---|
Formule moléculaire |
C11H20N2 |
Poids moléculaire |
180.295 |
InChI |
InChI=1S/C11H20N2/c12-5-1-2-6-13-10-8-3-4-9(7-8)11(10)13/h8-11H,1-7,12H2 |
Clé InChI |
AOTJTSVSNUBDDU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N3CCCCN |
Synonymes |
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)




